Home > Products > Screening Compounds P77212 > 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide
4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide -

4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

Catalog Number: EVT-4743614
CAS Number:
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Imanitib Mesylate* Compound Description: Imanitib mesylate, also known by its international nonproprietary name, is a medication primarily used for treating certain types of cancer, particularly chronic myelogenous leukemia (CML). It functions as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl tyrosine kinase. []* Relevance: While sharing the core benzamide structure and the 4-methylpiperazine moiety with the target compound, Imanitib mesylate features a pyrimidinyl amino substituent on the benzamide ring and a methylene linker instead of the propyl chain. These structural differences contribute to its specific tyrosine kinase inhibitory activity. []

3. 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine* Compound Description: This compound was investigated for its analgesic properties, showing potential as a pain reliever. []* Relevance: This compound shares the 4-phenylpiperazinyl propyl chain with the target compound. The primary difference lies in replacing the benzamide moiety with a pyrrolo[3,4-c]pyridine-1,3-dione system, contributing to its distinct pharmacological profile. []

4. 1-[2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl] derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid* Compound Description: This series of compounds displayed analgesic and sedative activities. [, , ]* Relevance: These compounds, alongside their non-hydroxy counterparts, are structurally related to 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide through the shared arylpiperazinyl propyl chain. The key difference lies in the replacement of the benzamide group with amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, which are responsible for their distinct pharmacological properties. [, , ]

5. 2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)* Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibits neuroprotective effects in models of Parkinson's disease. []* Relevance: This compound shares the (4-chlorophenyl)piperazinyl propyl chain with the target compound. The benzamide moiety is replaced by a quinazolinone system, highlighting how structural modifications can lead to different biological activities. []

6. 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine* Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. []* Relevance: Sharing the 4-phenyl-1-piperazinyl)propyl subunit with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, this derivative replaces the benzamide with a pyrrolo[3,4-c]pyridine-1,3-dione core, contributing to its distinct analgesic properties. []

7. Methyl (+/-)-cis-3-hydroxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride ((+/-)-CV-5197)* Compound Description: CV-5197 acts as a selective antagonist for the 5-HT2 receptor. Its (+)-enantiomer exhibits higher activity than the (-)-enantiomer. []* Relevance: This compound shares the (4-phenyl-1-piperazinyl)propyl chain with the target compound. The primary difference lies in replacing the benzamide with a benzoxathiepin carboxylate system, signifying the impact of structural variations on receptor selectivity and activity. []

8. 7-(4-Methyl-1-piperazinyl)-6H-[1]benzopyrano[3,4-c]quinoline* Compound Description: This compound represents a potent and selective antagonist for the serotonin 5-HT3 receptor. []* Relevance: While not directly containing the benzamide core, this compound exhibits a significant structural similarity to the target compound by incorporating the 4-methylpiperazinyl moiety within its benzopyranoquinoline system. This highlights the importance of this specific substructure in influencing receptor interactions. []

10. 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)* Compound Description: Nilotinib is an anti-leukemia drug used in cancer treatment. It exists in different crystalline forms, impacting its solubility and bioavailability. [, , , , , , , ]* Relevance: While sharing the benzamide core and a substituted phenyl ring with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, Nilotinib features a pyridinylpyrimidin-2-ylamino group on the benzamide and a distinct methylimidazolyltrifluoromethylphenyl substituent. These modifications are crucial for its specific anti-leukemic properties. [, , , , , , , ]

11. 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)* Compound Description: Olanzapine is an antipsychotic medication. Its production involves specific procedures to ensure purity and stability. [, ]* Relevance: Olanzapine, while lacking the benzamide core, shares the 4-methyl-1-piperazinyl substituent with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. This shared element is incorporated into its thienobenzodiazepine system, highlighting the role of common structural features in various therapeutic agents. [, ]

12. N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)* Compound Description: GSK962040 is the first small molecule motilin receptor agonist clinical candidate. []* Relevance: This compound and 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide share the (3-methyl-1-piperazinyl)methylphenyl substructure. This structural similarity highlights how variations in the surrounding chemical environment can lead to the development of compounds with distinct pharmacological profiles. []

13. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide* Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. []* Relevance: While not possessing the 4-methyl-1-piperazinyl group, this compound shares the core benzamide structure with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. This highlights how modifications to the benzamide scaffold can lead to compounds with diverse biological activities. []

Properties

Product Name

4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

IUPAC Name

4-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C16H25N3O/c1-14-4-6-15(7-5-14)16(20)17-8-3-9-19-12-10-18(2)11-13-19/h4-7H,3,8-13H2,1-2H3,(H,17,20)

InChI Key

JNPFBOOSIRTOOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.